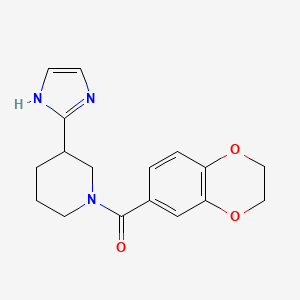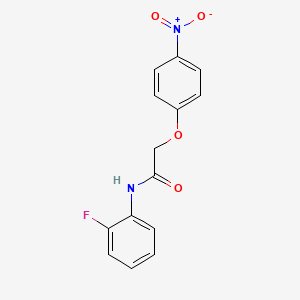
3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acrylamide derivatives involves multi-step reactions, starting from basic aromatic compounds and acrylamides. For example, the synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide monomer was achieved in two steps, beginning with the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by reaction with acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). This method showcases the general approach to synthesizing acrylamide derivatives through the formation of intermediate compounds and subsequent acylation.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often determined using spectroscopic methods and quantum chemical calculations. In the case of N-(2-acetylbenzofuran-3-yl)acrylamide, UV-Vis, FT-IR, and 1H NMR measurements were utilized, and the electronic properties were analyzed through DFT methods, highlighting the compound's chemical activity and charge transfer within the molecule (Barım & Akman, 2019).
Chemical Reactions and Properties
The chemical reactivity and interactions of acrylamide derivatives can be complex. For instance, the study of N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides as novel histone deacetylase inhibitors showed how modifications at specific positions can significantly alter biological activity, demonstrating the critical role of chemical structure in determining reactivity and potential applications (Wang et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are key to understanding the behavior of acrylamide derivatives. The crystal structure of N-p-Methylbenzyl benzamide, for example, was determined using single-crystal X-ray diffraction, providing insights into intermolecular hydrogen bonds and the arrangement of molecules in the solid state (Luo & Huang, 2004).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with other compounds are essential for understanding the potential uses of acrylamide derivatives. Studies have explored the synthesis and reactions of pyrazolines using acrylamide derivatives as starting materials, demonstrating the versatility and reactivity of these compounds in forming heterocyclic derivatives (Abdulla et al., 2013).
Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
The compound has been utilized in the synthesis and characterization of new chemical entities, contributing to organic chemistry research. For example, research has explored the synthesis, characterization, and cytotoxicity of new derivatives involving acrylamide structures for potential anticancer properties. These studies focus on the chemical synthesis methodologies and the biological activities of the synthesized compounds, providing insight into their potential applications in medical and pharmaceutical sciences (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Biological and Pharmacological Activities
While specifically excluding drug use and dosage information, it's notable that compounds related to 3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)acrylamide have been investigated for their biological and pharmacological activities. For instance, research into benzimidazole and imidazole inhibitors of histone deacetylases, incorporating acrylamide structures, demonstrates their potential in nanomolar inhibition of human histone deacetylases, with implications for cancer treatment and other diseases (J. Bressi et al., 2010).
Material Science and Engineering Applications
In material science, acrylamide derivatives are explored for their utility in creating novel materials with unique properties. For example, research on the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films investigates the potential of these compounds in developing responsive and functional materials (Anton W. Jensen et al., 2004).
Biomedical Applications
Acrylamide derivatives are also being investigated for biomedical applications, such as in the design and preparation of biodegradable hydrogels for drug delivery systems. These studies aim to develop materials that can effectively deliver therapeutic agents in a controlled manner, highlighting the versatility and potential of acrylamide derivatives in advancing biomedical technologies (C. Elvira et al., 2002).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-15-6-2-14(3-7-15)11-19-18(20)9-5-13-4-8-16-17(10-13)23-12-22-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSCKAORIMXMPR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)
![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)
![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)
![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)